N-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Description

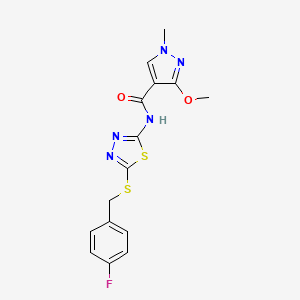

This compound features a 1,3,4-thiadiazole core substituted at the 2-position with a pyrazole-4-carboxamide group and at the 5-position with a 4-fluorobenzylthio moiety. The pyrazole ring is further modified with a 3-methoxy and 1-methyl group.

Properties

IUPAC Name |

N-[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-methoxy-1-methylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FN5O2S2/c1-21-7-11(13(20-21)23-2)12(22)17-14-18-19-15(25-14)24-8-9-3-5-10(16)6-4-9/h3-7H,8H2,1-2H3,(H,17,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEAOVGZFSJHOGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FN5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a synthetic compound that belongs to the class of thiadiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of anticancer therapy and enzyme inhibition.

Structural Characteristics

The compound features a complex structure characterized by:

- A thiadiazole ring , which is known for its diverse biological activities.

- A pyrazole moiety , contributing to its pharmacological properties.

- A 4-fluorobenzylthio group , which enhances lipophilicity and may improve interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation and survival pathways.

- Receptor Modulation : The compound could act as an agonist or antagonist at various receptors, influencing signaling pathways critical for tumor growth.

- Induction of Apoptosis : There is evidence that thiadiazole derivatives can induce programmed cell death in cancer cells.

Anticancer Activity

Research indicates that thiadiazole derivatives, including this compound, exhibit significant anticancer properties. Studies have shown:

- In vitro studies demonstrating decreased viability of various cancer cell lines, including leukemia and solid tumors.

- Induction of apoptosis in human myeloid leukemia HL-60 cells when treated with related thiadiazole compounds .

| Compound | Cell Line | Effect |

|---|---|---|

| N-(5-(4-fluorobenzyl)thio)-1,3,4-thiadiazole | HL-60 | Decreased viability |

| 5-(2-Aminothiazolyl)-1,3,4-thiadiazole | SK-MEL-1 | Induction of apoptosis |

| 5-(4-Fluorobenzoyl)amino-thiadiazole | K562 | Decreased proliferation |

Antimicrobial Activity

Thiadiazole derivatives have also been studied for their antimicrobial properties. The presence of the thiadiazole ring is associated with enhanced activity against various pathogens. This compound’s structure suggests potential applications in treating infections caused by resistant bacteria.

Case Studies and Research Findings

A notable study evaluated a series of thiadiazole derivatives for their anticancer effects. The results indicated:

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons

*Estimated based on molecular formula (C15H14FN5O2S2).

Key Observations :

Key Observations :

- Anticancer Potential: Thiadiazole derivatives with ethylthio (4y) or benzylthio (5m) groups show potent activity, implying the target compound’s 4-fluorobenzylthio group may enhance specificity or potency .

- Antimicrobial Activity : Analogous compounds with thiophene or triazole substituents () demonstrate broad-spectrum activity, suggesting the fluorine in the target compound could improve efficacy against resistant strains .

Spectroscopic and Analytical Data

- NMR Trends : The 4-fluorobenzyl group in compound 5d () shows distinct <sup>1</sup>H NMR signals at δ 7.40 (d, J = 8.0 Hz, 2H) and 7.34–7.25 (m, 3H), consistent with aromatic protons. The target compound’s pyrazole carboxamide would introduce additional signals near δ 3.80–4.00 (methoxy) and δ 1.50–2.00 (methyl) .

- Mass Spectrometry : HRMS data for benzylthio analogs (e.g., 5c, [M + Na]<sup>+</sup> = 436.11239) validate structural elucidation methods applicable to the target compound .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer : Synthesis optimization involves solvent selection (e.g., DMF for solubility and reaction efficiency), base choice (K₂CO₃ to deprotonate thiol intermediates), and stoichiometric control of alkylating agents (1.1–1.2 equivalents) to minimize side reactions. Temperature modulation (room temperature or mild heating) and post-reaction purification via recrystallization (e.g., DMSO/water mixtures) are critical for purity .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns protons and carbons in the pyrazole, thiadiazole, and 4-fluorobenzylthio moieties. For example, methoxy (-OCH₃) protons appear as singlets near δ 3.8–4.0 ppm, while aromatic fluorine induces splitting in adjacent protons .

- X-ray Crystallography : Resolves bond lengths and angles, confirming regioselectivity in heterocyclic ring formation (e.g., thiadiazole-thioether linkage) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. What are the critical steps in the purification process, and how do solvent systems influence crystallization?

- Methodological Answer : After reaction completion, pH adjustment (e.g., ammonia to pH 8–9) precipitates the product. Recrystallization in DMSO/water (2:1) enhances crystal lattice formation, while methanol/ethyl acetate mixtures improve purity by removing hydrophobic impurities. Slow cooling (0.5°C/min) minimizes amorphous solid formation .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in bioactivity data across substituted analogs of this compound?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing 4-fluorobenzyl with 4-chlorobenzyl) and assess bioactivity trends. For example, bulky substituents on the thiadiazole ring may sterically hinder target binding .

- Data Normalization : Account for variations in assay conditions (e.g., cell line sensitivity, incubation time) by including internal controls (e.g., reference inhibitors) in each experiment .

- Meta-Analysis : Cross-reference bioactivity datasets from orthogonal assays (e.g., enzymatic vs. cell-based) to identify outliers .

Q. How can computational modeling be integrated into experimental design to predict reactivity or bioactivity of novel derivatives?

- Methodological Answer :

- Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states to predict regioselectivity in heterocyclic ring closure. For example, thiadiazole formation via POCl₃-mediated cyclization can be simulated to optimize reaction conditions .

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities of derivatives to target proteins (e.g., kinases). Focus on the 4-fluorobenzylthio moiety’s role in hydrophobic pocket interactions .

- Machine Learning : Train models on existing bioactivity data to prioritize high-potential derivatives for synthesis .

Q. What experimental approaches can elucidate the role of the 4-fluorobenzylthio moiety in target binding interactions?

- Methodological Answer :

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) of the fluorinated moiety to assess hydrophobic vs. electrostatic contributions .

- Fluorescence Quenching Assays : Monitor Förster resonance energy transfer (FRET) between the compound and tryptophan residues in the target protein’s active site .

- X-ray Co-Crystallography : Resolve ligand-protein complexes to identify hydrogen bonds or π-π stacking involving the 4-fluorobenzyl group .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for similar thiadiazole derivatives?

- Methodological Answer :

- Reproducibility Checks : Verify reaction conditions (e.g., inert atmosphere, reagent purity) that may differ between studies. For example, trace moisture in DMF can hydrolyze intermediates, reducing yields .

- Side Reaction Profiling : Use LC-MS to identify byproducts (e.g., disulfides from thiol oxidation) that compete with the desired pathway .

- Kinetic Studies : Vary reaction time and temperature to map optimal windows for thiadiazole cyclization vs. degradation .

Tables for Key Data

| Parameter | Optimized Condition | Reference |

|---|---|---|

| Solvent for Synthesis | DMF (anhydrous) | |

| Base for Deprotonation | K₂CO₃ (1.2 equiv) | |

| Recrystallization Solvent | DMSO/water (2:1) | |

| Yield Improvement Strategy | Slow cooling (0.5°C/min) | |

| Computational Tool for Docking | Schrödinger Suite |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.